1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H19NO5S2 and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis of novel sulfones incorporating biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line (MCF7) (Bashandy et al., 2011).
Antibacterial and Antifungal Activities
A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines synthesized from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone underwent evaluations for antibacterial activity against Gram-positive and Gram-negative bacteria, and for antifungal activity against Candida strains, Aspergillus niger (A. niger), and Issatchenkia hanoiensis (I. hanoiensis). Notably, one compound exhibited significant antifungal activity against A. niger MTCC1344 and excellent antibacterial activity against Klebsiella planticola MTCC2277 (Kumar & Vijayakumar, 2017).
Enzyme Inhibition
1,3,4-Oxadiazole derivatives bearing a 4-(piperidin-1-ylsulfonyl)benzylsulfide moiety were synthesized and screened for their inhibitory activity against butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to evaluate their binding affinity and orientation in the active sites of human BChE protein, identifying amino acid residues crucial for binding and stabilization in the binding site (Khalid et al., 2016).
Synthesis Methodologies
Research has also focused on the electrochemical synthesis of new phenylpiperazine derivatives, presenting a facile and environmentally friendly method for their synthesis in aqueous solutions with high atom economy. This work demonstrates the versatility of 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone and related compounds in facilitating novel synthetic approaches for pharmaceutical and medicinal chemistry applications (Nematollahi & Amani, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(4-methylsulfonylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-11(16)12-4-3-5-14(10-12)22(19,20)15-8-6-13(7-9-15)21(2,17)18/h3-5,10,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSDTVPHPCNWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.